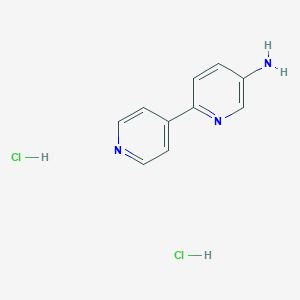

6-(pyridin-4-yl)pyridin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

6-pyridin-4-ylpyridin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3.2ClH/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8;;/h1-7H,11H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJSIQGEPHBLLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377030-90-3 | |

| Record name | 6-(pyridin-4-yl)pyridin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyridin-4-yl)pyridin-3-amine dihydrochloride typically involves the reaction of 4-bromopyridine with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling of the two pyridine rings, forming the desired bipyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

6-(pyridin-4-yl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form the corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic conditions.

Major Products Formed

Oxidation: N-oxides of the bipyridine derivative.

Reduction: Amine derivatives with reduced pyridine rings.

Substitution: Various substituted bipyridine derivatives depending on the reagents used.

Scientific Research Applications

Research indicates that 6-(pyridin-4-yl)pyridin-3-amine dihydrochloride exhibits significant biological activity, particularly as an inhibitor of specific protein kinases, which are critical in various cellular processes.

Inhibition of Protein Kinases

Protein kinases are essential for cell signaling and regulation. The compound has been identified as a potential inhibitor of Interleukin-1 Receptor Associated Kinases (IRAKs), particularly IRAK-4, which plays a role in inflammation and autoimmune diseases. This inhibition could lead to therapeutic applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

Anti-inflammatory Drugs

Due to its ability to inhibit IRAK kinases, this compound may serve as a lead structure for the development of new anti-inflammatory drugs. The selectivity towards IRAK family kinases can result in reduced off-target toxicity, making it a promising candidate for further development .

Cancer Treatment

Emerging studies suggest that compounds with similar structures have shown efficacy against various cancer cell lines by modulating signaling pathways involved in cell proliferation and survival. The potential for this compound to act on these pathways warrants further investigation in oncology .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its application in clinical settings.

| Parameter | Value |

|---|---|

| Clearance (Cl) | ~0.88 L/h/kg |

| Bioavailability (F) | ~70% |

| Volume of Distribution (Vd) | ~0.85 L/kg |

| Half-life (t1/2) | ~0.70 h |

These parameters indicate a favorable pharmacokinetic profile, suggesting good oral bioavailability and metabolic stability, which are essential for drug development .

Case Studies

Several studies have documented the synthesis and biological evaluation of derivatives related to this compound.

Synthesis and Characterization

A recent study synthesized various pyridine derivatives, demonstrating their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds were evaluated for their antimicrobial efficacy using disc diffusion methods, with results indicating promising activity .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions of this compound with target proteins involved in disease pathways. These studies provide insights into the compound's mechanism of action and potential modifications to enhance its efficacy .

Mechanism of Action

The mechanism of action of 6-(pyridin-4-yl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural and Electronic Differences

- Heterocyclic Substituents: Morpholine (6-(morpholin-4-yl)) introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity, which may improve solubility and receptor interaction . Dimethylpiperidine (6-(4,4-dimethylpiperidin-1-yl)) adds steric bulk, which could reduce off-target binding in medicinal chemistry applications .

Positional Isomerism :

Physicochemical Properties

- Solubility : Morpholine and methoxypyranyl derivatives exhibit higher aqueous solubility due to oxygen atoms , whereas pyrrolidine and piperidine analogs may require organic solvents.

Research Findings and Challenges

- Synthesis : Crystal structure refinement tools like SHELXL and SIR97 are critical for characterizing these compounds, though specific data on the target compound are lacking.

- Safety : While 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is unclassified under GHS , other analogs may require rigorous toxicity profiling.

- Commercial Availability : Morpholine and pyrrolidine derivatives are more widely available , suggesting higher demand in drug discovery.

Biological Activity

6-(Pyridin-4-yl)pyridin-3-amine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by two interconnected pyridine rings, which contribute to its biological activity. Its molecular formula is CHClN, with a molecular weight of approximately 246.1 g/mol. The presence of chlorine and nitrogen atoms in its structure enhances its interaction with biological targets.

The biological activity of this compound primarily involves its ability to bind to specific receptors and enzymes, modulating their activity. The compound has been shown to inhibit various enzyme pathways, which can lead to significant biological effects such as:

- Inhibition of Protein Geranylgeranylation : This process is crucial for the post-translational modification of proteins involved in cell signaling. Inhibitors like this compound disrupt the prenylation of proteins, affecting cellular functions in cancer cells .

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

Table 1: Summary of Biological Activities

Case Studies

- Inhibition of Rab11A Prenylation : A study demonstrated that this compound effectively inhibited the prenylation of Rab11A in HeLa cells, leading to altered cellular signaling pathways. This inhibition was quantitatively assessed using Western blot analysis, showing a significant reduction in prenylated proteins upon treatment with the compound .

- Antimicrobial Testing : In vitro studies evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that it possesses notable antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting potential as a lead compound for antibiotic development .

- Antitrypanosomal Activity : The compound was tested against Trypanosoma brucei, showing promising antitrypanosomal activity with an IC value of 0.38 μM. This positions it as a candidate for further development in treating diseases caused by these parasites .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(pyridin-4-yl)pyridin-3-amine dihydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution between pyridine derivatives and amines under basic conditions (e.g., potassium carbonate). For example, analogous compounds like 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride are synthesized using 3-chloropyridine and 4-methylpiperidine, followed by HCl treatment to form the hydrochloride salt . Key factors include:

- Temperature : Reactions often proceed at 80–100°C to enhance nucleophilicity.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Recrystallization or column chromatography removes unreacted amines.

- Data Table :

| Reaction Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Substitution | K₂CO₃, DMF, 80°C | 60–75% |

| Salt Formation | HCl (gaseous) | >90% |

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridin-4-yl vs. pyridin-3-yl). For example, neighboring protons on pyridine rings show coupling constants (J = 2–3 Hz) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 237.14 for C₁₀H₁₁N₃·2HCl).

- X-ray Crystallography : Resolves dihydrochloride salt formation and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.